Benzenesulfonyl azide

Diazo Transfer Process Safety Energetic Materials

Benzenesulfonyl azide (C₆H₅SO₂N₃, MW 183.19) is a canonical member of the sulfonyl azide class, characterized by a benzenesulfonyl moiety directly attached to an azide group. It is widely employed as a diazo transfer reagent for introducing the diazo group into activated methylene compounds, a key step in the synthesis of α-diazocarbonyl intermediates central to cyclopropanation, C–H insertion, and ylide-generating transformations.

Molecular Formula C6H5N3O2S
Molecular Weight 183.19 g/mol
CAS No. 938-10-3
Cat. No. B1332189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonyl azide
CAS938-10-3
Molecular FormulaC6H5N3O2S
Molecular Weight183.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-]
InChIInChI=1S/C6H5N3O2S/c7-8-9-12(10,11)6-4-2-1-3-5-6/h1-5H
InChIKeyXMRSVLCCIJUKDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenesulfonyl Azide (CAS 938-10-3): Essential Sulfonyl Azide for Diazo Transfer, Click Chemistry, and Industrial Blowing Applications


Benzenesulfonyl azide (C₆H₅SO₂N₃, MW 183.19) is a canonical member of the sulfonyl azide class, characterized by a benzenesulfonyl moiety directly attached to an azide group . It is widely employed as a diazo transfer reagent for introducing the diazo group into activated methylene compounds, a key step in the synthesis of α-diazocarbonyl intermediates central to cyclopropanation, C–H insertion, and ylide-generating transformations [1]. Beyond organic synthesis, its non-toxic nature and low decomposition temperature (∼105 °C) underpin its industrial use as a chemical blowing agent for foams, sponges, and sponge rubber [2].

Why Benzenesulfonyl Azide (CAS 938-10-3) Cannot Be Interchanged with Other Sulfonyl Azides


Sulfonyl azides are not fungible reagents. The electronic nature of the sulfonyl substituent directly governs the reaction pathway in diazo transfer reactions with benzocyclic β-keto esters: less electrophilic azides (e.g., tosyl azide) promote azidation, while more electrophilic azides (e.g., 4-nitrobenzenesulfonyl azide) shift the outcome toward Favorskii-type ring contraction, and the solvent polarity further modulates this divergence [1]. Substituting benzenesulfonyl azide with a more electrophilic or bulkier analog can alter the product distribution between diazo, azide, and ring-contraction outcomes, even when other reaction parameters are held constant [2]. Consequently, selecting the correct sulfonyl azide is not a matter of potency but of chemoselectivity—a parameter that directly affects synthetic yield, purity, and downstream process economics.

Benzenesulfonyl Azide (CAS 938-10-3): Quantitative Differentiation from p-Carboxybenzenesulfonyl Azide (p-CBSA) in Safety Profile


Differential Scanning Calorimetry (DSC) Comparison: Polymer-Supported Benzenesulfonyl Azide vs. 4-Carboxybenzenesulfonyl Azide

Differential scanning calorimetry (DSC) was performed on polystyrene-supported benzenesulfonyl azide (1) and 4-carboxybenzenesulfonyl azide (p-CBSA) for direct comparison. Although both compounds exhibit similar exotherm maxima (190.0 °C for p-CBSA vs. 192.7 °C for 1), the energy released upon decomposition differs markedly: p-CBSA liberates 1133 J/g, whereas polymer-supported benzenesulfonyl azide releases only 275 J/g—an almost 4-fold reduction [1].

Diazo Transfer Process Safety Energetic Materials

Synthetic Yield Comparison: Polymer-Supported Benzenesulfonyl Azide in Diazo Transfer to β-Ketoesters

Polystyrene-supported benzenesulfonyl azide was evaluated in diazo transfer reactions with β-ketoesters. In acetonitrile, diazo transfer to β-ketoester 1 afforded product 9 in 97% yield, while transfer to β-ketoester 2 gave product 10 in 71% yield. In water as a greener solvent, the same reagent provided 100% conversion to diazo product 9 with 62% isolated yield, and 100% conversion to diazo products 10–13 with isolated yields ranging from 65% to 81% [1]. These yields are achieved with a safer, polymer-supported form that simplifies product isolation via filtration, eliminating the need for aqueous workup or chromatography to remove the sulfonamide byproduct [2].

Diazo Transfer Green Chemistry Solid-Supported Reagents

Reaction Pathway Differentiation: Azidation vs. Diazo Transfer in Benzocyclic β-Keto Ester Systems

In reactions of 2-ethoxycarbonyl-1-benzosuberone with sulfonyl azides, the product distribution is strongly influenced by the electrophilicity of the azide reagent. Less electrophilic azides (e.g., tosyl azide) promote azidation, whereas more electrophilic azides (e.g., 4-nitrobenzenesulfonyl azide) favor Favorskii-type ring contraction over deacylating diazo transfer [1]. Benzenesulfonyl azide, bearing an unsubstituted phenyl ring, occupies an intermediate electrophilicity range that can be tuned by solvent polarity and base selection. This tunable electrophilicity allows chemists to select the predominant reaction pathway by choosing an appropriate sulfonyl azide partner, rather than accepting a fixed product distribution dictated by the substrate alone.

Sulfonyl Azide Electrophilicity Chemoselectivity Diazo Transfer

Decomposition Temperature as an Industrial Differentiator: Benzenesulfonyl Azide as a Blowing Agent

Benzenesulfonyl azide undergoes rapid decomposition at 105 °C, a temperature low enough to be practical for low-temperature vulcanization processes used in the manufacture of foams, sponges, and sponge rubber [1]. This thermal profile, combined with its non-toxic nature and good dispersion performance, makes it particularly suitable as a blowing agent in industrial applications [2]. In contrast, other sulfonyl azides with higher decomposition temperatures or different decomposition kinetics may not provide the same processing window or foam cell structure.

Chemical Blowing Agent Foam Processing Thermal Decomposition

Optimal Application Scenarios for Benzenesulfonyl Azide (CAS 938-10-3) Based on Evidence


Safer Laboratory-Scale Diazo Transfer to β-Ketoesters Using Polymer-Supported Benzenesulfonyl Azide

When preparing α-diazo-β-ketoesters for subsequent cyclopropanation or C–H insertion chemistry, employing polystyrene-supported benzenesulfonyl azide provides a marked safety advantage over tosyl azide or p-CBSA, as evidenced by a nearly 4‑fold lower decomposition energy (275 J/g vs. 1133 J/g) [1]. The supported reagent also enables product isolation by simple filtration, eliminating aqueous workup and chromatographic purification steps that can degrade sensitive diazo products [2]. This scenario is particularly advantageous for medicinal chemistry laboratories generating small to medium-sized diazo compound libraries.

Green Diazo Transfer in Water with Catalytic Base

For process development groups seeking environmentally benign diazo transfer methods, benzenesulfonyl azide in its polymer-supported form permits reactions in water as the sole solvent, with only 25 mol% of triethylamine as base [1]. This protocol delivers 100% conversion to α-diazo-β-ketoesters and isolated yields of 62–81% while avoiding chlorinated solvents and simplifying waste streams [1]. The combination of a safer azide source, non-flammable solvent, and reduced base loading aligns with green chemistry principles and can facilitate regulatory approval for larger-scale operations.

Low-Temperature Vulcanization Blowing Agent for Sponge Rubber

In industrial rubber processing, benzenesulfonyl azide's rapid decomposition at 105 °C, coupled with its non-toxic profile and excellent dispersion characteristics, makes it the blowing agent of choice for low-temperature vulcanization of sponge rubber [1][2]. Unlike alternative sulfonyl azides with higher decomposition thresholds, benzenesulfonyl azide decomposes within the optimal thermal window for many rubber formulations, ensuring consistent cell structure and foam density without requiring excessive heating that could damage heat-sensitive components.

Click Chemistry Precursor in Cu(I)-Catalyzed Three-Component Coupling

Benzenesulfonyl azide participates efficiently in Cu(I)-catalyzed three-component coupling reactions with terminal alkynes and amines to generate N‑sulfonylamidines—pharmacophores of interest in antitumor drug discovery [1]. The benzenesulfonyl group provides a balanced electronic profile that facilitates the copper-catalyzed decomposition pathway while avoiding the steric bulk of triisopropylbenzenesulfonyl or the excessive electrophilicity of nitro-substituted analogs, thereby broadening substrate scope in diversity-oriented synthesis.

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